molecular formula C17H21N5OS B12585512 Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12585512
M. Wt: 343.4 g/mol
InChI Key: YLHAWIRDAPFOEM-UHFFFAOYSA-N
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Description

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a triazinoindole moiety and a thioether linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The starting materials may include 3-methylbutylamine, acetic anhydride, and a triazinoindole derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazinoindole ring or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide moieties.

    Triazinoindole derivatives: Molecules containing the triazinoindole structure.

    Thioether compounds: Compounds with thioether linkages.

Uniqueness

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with a significant potential for biological activity. Its unique structure combines various functional groups that may influence its interaction with biological systems. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21N5OS
  • Molecular Weight : 345.44 g/mol
  • IUPAC Name : Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

The compound's structure features a triazino-indole moiety linked to an acetamide group through a thioether linkage. This structural configuration is thought to contribute to its biological properties.

The biological activity of Acetamide, N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing signal transduction processes.

Experimental studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds with similar triazino-indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazino-indoles can induce apoptosis in tumor cells through the activation of caspase pathways.
  • Antimicrobial Properties : A study evaluating structurally related compounds found significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. The proposed mechanism includes the reduction of oxidative stress and inflammation in neuronal cells.

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineReference
Acetamide derivative 1AntitumorHeLa cells
Acetamide derivative 2AntibacterialStaphylococcus aureus
Acetamide derivative 3NeuroprotectiveSH-SY5Y cells

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5OS/c1-11(2)8-9-18-14(23)10-24-17-19-16-15(20-21-17)12-6-4-5-7-13(12)22(16)3/h4-7,11H,8-10H2,1-3H3,(H,18,23)

InChI Key

YLHAWIRDAPFOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

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